molecular formula C13H12ClNO2S B11814428 Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate

Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate

Cat. No.: B11814428
M. Wt: 281.76 g/mol
InChI Key: IERCZGMSBYVPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a thiazole ring substituted with a chloro group at the 2-position, a p-tolyl group at the 4-position, and an ethyl ester group at the 5-position. The presence of these substituents imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylthiourea with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions.

Major Products:

  • Substituted thiazoles
  • Oxidized or reduced thiazole derivatives
  • Carboxylic acids from ester hydrolysis

Scientific Research Applications

Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chloro and p-tolyl groups can enhance its binding affinity and specificity towards these targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

  • Ethyl 2-chloro-4-methylthiazole-5-carboxylate
  • Ethyl 2-chloro-4-phenylthiazole-5-carboxylate
  • Ethyl 2-chloro-4-(m-tolyl)thiazole-5-carboxylate

Comparison: Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Biological Activity

Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structural features and significant biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}ClN1_{1}O2_{2}S
  • Molecular Weight : 281.76 g/mol

The compound features an ethyl ester group, a chlorine atom, and a p-tolyl group attached to the thiazole ring, contributing to its diverse biological activities.

Anticancer Activity

Preliminary studies indicate that this compound exhibits antiproliferative properties against various cancer cell lines. The compound potentially induces apoptosis in cancer cells through the modulation of key signaling pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial for cell survival and proliferation.

Antimicrobial Properties

This thiazole derivative has demonstrated significant antimicrobial activity against a range of pathogens. It has been evaluated for its minimum inhibitory concentration (MIC) against various bacterial strains, showing promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Antioxidant Effects

This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways. This activity is particularly beneficial in preventing cellular damage associated with various diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in various solvents, including water and organic solvents. Its stability under standard laboratory conditions indicates potential for further development in medicinal chemistry.

Table 1: Biological Activities of this compound

Activity Description Reference
AnticancerInhibits proliferation in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; inhibits oxidative stress

Study on Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines, including colon adenocarcinoma and lung carcinoma. The compound exhibited IC50_{50} values ranging from 10 to 30 µM, indicating moderate potency as an anticancer agent.

Antimicrobial Evaluation

The compound was subjected to antimicrobial testing against Staphylococcus aureus and Escherichia coli, revealing MIC values of 15 µg/mL and 25 µg/mL respectively. These results suggest that this compound could be a candidate for developing new antimicrobial therapies .

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

ethyl 2-chloro-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12ClNO2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

IERCZGMSBYVPSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.